Halociline vs. Xanthenone Binding Profiles
Halociline differentiates from its co-isolated analog 1,3,6-trihydroxy-7-methoxy-9H-xanthen-9-one (from the same P. citrinum-314 culture [1]) by exhibiting a computationally validated multi-target engagement profile. Halociline demonstrated strong predicted binding to three gastric cancer-relevant targets in molecular dynamics-refined docking: ΔEtotal of −20.28 kcal/mol for MAPK1, −27.94 kcal/mol for MMP-9, and −25.97 kcal/mol for PIK3CA [2]. In contrast, the co-isolated xanthenone showed no computational evidence of MAPK1/MMP-9/PIK3CA binding; its reported quantitative activity was confined to a non-microbicidal 100% biofilm reduction against P. aeruginosa (MBIC 62.5 μg/mL, 228 μM) and a FRAP value of 447.941±37.876 mM/L [1]. This represents a qualitative mechanism-of-action divergence: halociline is computationally predicted to act via kinase/protease/kinase pathway modulation, whereas the xanthenone analog acts via biofilm-specific anti-virulence mechanisms.
| Evidence Dimension | Computational target engagement profile (binding free energy ΔEtotal) |
|---|---|
| Target Compound Data | MAPK1: −20.28 kcal/mol; MMP-9: −27.94 kcal/mol; PIK3CA: −25.97 kcal/mol |
| Comparator Or Baseline | 1,3,6-trihydroxy-7-methoxy-9H-xanthen-9-one: No reported computational binding to MAPK1, MMP-9, or PIK3CA; activity limited to biofilm inhibition (MBIC 62.5 μg/mL) and antioxidant capacity (FRAP 447.941±37.876 mM/L) |
| Quantified Difference | Halociline uniquely engages three cancer signaling targets with ΔEtotal < −20 kcal/mol; comparator shows zero engagement at these targets. |
| Conditions | Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS, AMBER ff14SB force field), gastric cancer target set [2]; biofilm assay: P. aeruginosa Ferm-BAM, FRAP assay [1] |
Why This Matters
Procurement of halociline instead of the more biofilm-focused xanthenone analog is essential for studies requiring multi-target MAPK/MMP-9/PIK3CA pathway interrogation in gastric cancer models.
- [1] Abdel Razek MMM, Moussa AY, El-Shanawany MA, Singab ANB. A New Phenolic Alkaloid from Halocnemum strobilaceum Endophytes: Antimicrobial, Antioxidant and Biofilm Inhibitory Activities. Chem Biodivers. 2020 Oct;17(10):e2000496. doi: 10.1002/cbdv.202000496. PMID: 32840051. View Source
- [2] Zha X, Ji R, Li Y, Cao R, Zhou S. Network pharmacology, molecular docking, and molecular dynamics simulation analysis reveal the molecular mechanism of halociline against gastric cancer. Mol Divers. 2024 Mar 19. doi: 10.1007/s11030-024-10822-y. PMID: 38504075. View Source
